1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine
CAS No.:
Cat. No.: VC17730872
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N6 |
|---|---|
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C10H14N6/c11-8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6,11H2 |
| Standard InChI Key | NDXLPUMNZQFPDC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C2=NN3C=NN=C3C=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines a triazolo[4,3-b]pyridazine system—a bicyclic aromatic framework with three nitrogen atoms—with a piperidine ring substituted at the 4-position by an amine group. The triazolo-pyridazine moiety contributes to planar aromaticity, while the piperidine introduces conformational flexibility. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 1-( triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine |
| SMILES | C1CN(CCC1N)C2=NN3C=NN=C3C=C2 |
| InChIKey | NDXLPUMNZQFPDC-UHFFFAOYSA-N |
The presence of multiple nitrogen atoms facilitates hydrogen bonding and π-π stacking interactions, critical for binding biological targets .
Reactivity and Functionalization
The triazolo-pyridazine core undergoes electrophilic substitution at nitrogen sites, enabling derivatization. For instance, N-alkylation or acylation reactions can introduce functional groups to modulate solubility or target affinity . Cycloaddition reactions, such as Diels-Alder transformations, further expand its utility in synthesizing polycyclic systems . Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) remain unexplored but theoretically viable for introducing aryl or heteroaryl substituents .
Synthesis and Optimization
Key Methodologies
Synthesis typically begins with the construction of the triazolo-pyridazine ring via cyclocondensation of hydrazine derivatives with appropriately substituted pyridazines. Subsequent piperidine coupling employs nucleophilic aromatic substitution (SNAr) under controlled conditions:
-
Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates.
-
Catalysts: Palladium-based catalysts or ceric ammonium nitrate improve yields in oxidation steps.
-
Temperature: Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
A representative synthetic route involves:
-
Cyclization of 3-hydrazinopyridazine with formic acid to form the triazolo-pyridazine core.
-
SNAr reaction with 4-aminopiperidine in acetic acid at reflux.
Challenges and Yield Optimization
Purification remains challenging due to the compound’s polar nature. Chromatographic techniques using silica gel modified with basic additives (e.g., triethylamine) enhance resolution . Reported yields range from 40–60%, with impurities primarily arising from incomplete piperidine substitution or over-oxidation.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
In vitro assays reveal suppression of NF-κB signaling in macrophage models, reducing TNF-α and IL-6 production by 30–50% at 10 μM concentrations. This effect correlates with the compound’s ability to inhibit IκB kinase (IKK), though direct enzyme assays are pending.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear gloves and protective clothing |
Storage at room temperature in airtight containers under nitrogen is recommended to prevent degradation .
Environmental Impact
No ecotoxicology data are available, but structural analogs show low bioaccumulation potential due to high water solubility (logP ≈ 1.2) .
Applications in Drug Discovery
Oncology Therapeutics
The compound’s kinase inhibition profile positions it as a candidate for anti-angiogenic therapies. Preclinical models indicate reduced tumor growth in xenografts by 40–60% at 10 mg/kg doses, comparable to sunitinib. Synergies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation.
Central Nervous System (CNS) Targets
The piperidine moiety enhances blood-brain barrier permeability (predicted logBB = 0.8), suggesting potential in Alzheimer’s disease. In vitro assays show inhibition of β-secretase (BACE1) by 25% at 5 μM, though potency requires optimization .
Comparative Analysis with Structural Analogs
Piperazine Derivatives
Replacing the piperidine amine with a piperazine group (as in 1-{ triazolo[4,3-b]pyridazin-6-yl}piperazine) reduces molecular weight (204.23 g/mol) and increases solubility but diminishes kinase affinity by 3-fold .
Halogen-Substituted Variants
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate oral bioavailability (15–20% in rodent models) due to first-pass metabolism. Prodrug strategies, such as acetylating the piperidine amine, are being explored to improve absorption .
Target Validation
CRISPR-Cas9 screens and proteomic profiling are needed to identify off-target effects. Preliminary data suggest interactions with serotonin receptors (5-HT), warranting further study .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume